Product packaging for 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine(Cat. No.:)

3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11727012
M. Wt: 240.06 g/mol
InChI Key: AAKMBSFXGXTQNV-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3O B11727012 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)

InChI Key

AAKMBSFXGXTQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)N)Br

Origin of Product

United States

Positional Significance Within the 1,2,4 Oxadiazole Heterocyclic Landscape

The 1,2,4-oxadiazole (B8745197) ring is recognized as a bioisostere of esters and amides, offering improved metabolic stability. The nitrogen atoms in the ring can act as hydrogen bond acceptors, a key interaction for molecular recognition at biological targets. The specific placement of the 2-bromophenyl group at the 3-position and an amine group at the 5-position in the title compound creates a distinct electronic and steric profile. The C3 and C5 positions of the 1,2,4-oxadiazole ring are generally inert to electrophilic substitution, which contributes to the stability of molecules incorporating this scaffold.

Conceptual Rationale for Investigating the 3 2 Bromophenyl 1,2,4 Oxadiazol 5 Amine Scaffold

The investigation into the 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine scaffold is driven by a combination of factors rooted in medicinal chemistry and synthetic utility.

The 1,2,4-oxadiazole (B8745197) core is a well-established pharmacophore found in a variety of biologically active compounds. Its derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.gov The stability of the 1,2,4-oxadiazole ring to hydrolysis makes it an attractive replacement for more labile ester and amide functionalities in drug design.

The 2-bromophenyl group at the 3-position is of particular interest. Halogen atoms, especially bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. Furthermore, the ortho-position of the bromine atom on the phenyl ring induces a specific conformational preference, which can be crucial for fitting into a biological target's binding site. Bromophenyl moieties are present in numerous approved drugs and clinical candidates, highlighting their utility in medicinal chemistry.

The 5-amino group is another key feature of this scaffold. The presence of a primary amine provides a site for hydrogen bonding, which can be critical for anchoring the molecule within a receptor's active site. The amino group can also be a versatile synthetic handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors, suggesting a potential mechanism of action for compounds with this general structure. nih.gov

Contemporary Research Challenges and Opportunities for the Chemical Compound

Cyclization Strategies for the 1,2,4-Oxadiazole Ring System

The formation of the 1,2,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant applications. The primary routes to this heterocyclic system can be broadly categorized into amidoxime-derived approaches, which are considered a [4+1] strategy, and 1,3-dipolar cycloadditions, a [3+2] approach. chim.it

Amidoxime-Derived Approaches for 3,5-Disubstituted 1,2,4-Oxadiazoles

The reaction of amidoximes with various acylating agents is a widely employed and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net This pathway involves the initial O-acylation of the amidoxime (B1450833), followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring. mdpi.comnih.gov

The condensation of amidoximes with carboxylic acid derivatives such as acyl chlorides and esters is a classic and effective method for constructing the 1,2,4-oxadiazole ring. mdpi.comnih.gov When amidoximes react with acyl chlorides, O-acylated amidoximes are typically formed as primary products. researchgate.net These intermediates can then undergo cyclization to yield the desired 1,2,4-oxadiazole. A simplified one-pot procedure involves reacting an amidoxime with an acyl chloride in a pyridine (B92270) solution, which can lead to fair to good yields of the 3,5-disubstituted-1,2,4-oxadiazole upon dilution with water. capes.gov.br

The reaction with esters often requires the presence of a base to facilitate the condensation. researchgate.net A notable advancement is the development of a one-pot synthesis at room temperature using a superbase medium like MOH/DMSO (where M can be Li, Na, or K), which allows for the direct condensation of amidoximes and carboxylic acid esters. researchgate.netlookchem.com This method has proven effective for a broad range of alkyl, aryl, and heteroaryl amidoximes and esters. mdpi.com

Table 1: Comparison of Condensation Reactions
Carboxylic Acid DerivativeTypical Reaction ConditionsAdvantagesDisadvantages
Acyl ChloridesPyridine solution, often one-pot. capes.gov.brSimple procedure, readily available starting materials. capes.gov.brMay require isolation of intermediate in some cases. mdpi.com
EstersBase-mediated (e.g., NaH, NaOEt, K2CO3, NaOH/DMSO). researchgate.netresearchgate.netGood yields, one-pot ambient temperature methods available. researchgate.netOften requires strong bases and can have longer reaction times. researchgate.netresearchgate.net

To improve efficiency and simplify procedures, one-pot and multicomponent reactions have become increasingly popular for the synthesis of 1,2,4-oxadiazoles. rsc.org One such method involves the base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org Another approach describes a one-pot reaction of nitriles and hydroxylamine hydrochloride under solvent-free conditions using potassium fluoride (B91410) as a catalyst. tandfonline.com

Microwave irradiation has also been utilized to accelerate these reactions, for instance, in the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under solvent-free conditions, leading to good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org Furthermore, a three-component reaction involving aromatic nitriles, hydroxylamine hydrochloride, and sodium carbonate in ethylene (B1197577) glycol under microwave irradiation provides a rapid synthesis of 3,5-disubstituted 1,2,4-oxadiazoles in high purity. researchgate.net

Table 2: Examples of One-Pot and Multicomponent Reactions
ReactantsKey Reagents/ConditionsReference
Nitriles, Aldehydes, Hydroxylamine hydrochlorideBase-mediated rsc.org
Nitriles, Hydroxylamine hydrochloridePotassium fluoride, solvent-free tandfonline.com
Nitriles, Hydroxylamine, Meldrum's acidMicrowave irradiation, solvent-free organic-chemistry.org
Aromatic nitriles, Hydroxylamine hydrochloride, Sodium carbonateEthylene glycol, microwave irradiation researchgate.net

Optimization of catalysts and reaction conditions is crucial for achieving high yields and purity in the synthesis of 1,2,4-oxadiazoles from amidoximes. A combination of PTSA-ZnCl2 has been identified as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

The choice of base and solvent system also plays a significant role. For instance, the condensation of esters and amidoximes has been shown to occur in a MOH/DMSO medium (M = Li, Na, K) at room temperature, with NaOH being identified as the most suitable base for this process. mdpi.comresearchgate.net In some cases, the Vilsmeier reagent has been used to activate carboxylic acids for the O-acylation of amidoximes and to promote the subsequent cyclocondensation. mdpi.com Graphene oxide has also been explored as a dual-activity metal-free catalyst, acting as both an acid catalyst and an oxidant in the synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.gov

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

An alternative and powerful strategy for the construction of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. chim.itresearchgate.net This [3+2] cycloaddition is a highly efficient method for forming the five-membered heterocyclic ring. chim.it Nitrile oxides, which are typically generated in situ, react with a variety of nitriles to produce 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.orgchem-station.com

One method for generating nitrile oxides involves the dehydration of α-nitroketones, which can be derived from the nitration of alkynes with iron(III) nitrate. The subsequent 1,3-dipolar cycloaddition of these nitrile oxides with nitriles yields 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org This approach highlights the versatility of the 1,3-dipolar cycloaddition pathway in accessing functionalized 1,2,4-oxadiazole derivatives.

Recent advancements in synthetic methodology have introduced the use of photoredox catalysis to facilitate [3+2] cycloaddition reactions for the synthesis of heterocyclic compounds. nih.govacs.org In the context of 1,2,4-oxadiazole synthesis, a study has demonstrated the [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation in the presence of an organic dye photoredox catalyst. nih.gov This reaction proceeds to form 2,3,5-trisubstituted-1,2,4-oxadiazoles, offering an environmentally friendly and efficient synthetic route. Although this specific example does not involve the direct cycloaddition of nitrile oxides to nitriles, it showcases the potential of photoredox catalysis in mediating [3+2] cycloadditions to construct the 1,2,4-oxadiazole core. nih.gov

Strategic Incorporation of the 2-Bromophenyl Substituent at the C3 Position

The introduction of the 2-bromophenyl group at the C3 position of the 1,2,4-oxadiazole ring is a critical step that largely defines the identity of the final compound. This is typically achieved through the use of a precursor that already contains this substituted aryl ring.

Precursor Selection for Aryl Ring Introduction

The most common and direct method for incorporating the 2-bromophenyl moiety at the C3 position involves the use of 2-bromobenzamidoxime as a key precursor. Amidoximes are versatile building blocks in the synthesis of 1,2,4-oxadiazoles. The general synthetic route involves the reaction of an amidoxime with a suitable reagent to form the heterocyclic ring. google.com For the synthesis of the target compound, 2-bromobenzamidoxime is reacted with a source for the C5 amine group, such as cyanogen (B1215507) bromide or a carbodiimide.

A study on the synthesis of 5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine reported a yield of 74%, indicating the viability of these precursors in achieving the desired scaffold. organic-chemistry.org

Influence of Ortho-Bromo Substitution on Cyclization Efficiency

The presence of a bulky substituent, such as a bromine atom, at the ortho position of the phenyl ring can exert steric effects that influence the efficiency of the cyclization reaction. Steric hindrance can affect the rate and yield of the reaction by impeding the approach of reagents to the reaction center.

A study examining the steric effects of ortho-substituted benzoic acids in cyclodehydration reactions to form oxadiazoles (B1248032) found that substituents like methyl and methoxy (B1213986) groups, which have smaller torsion angles, exhibit more steric hindrance and are less reactive. In contrast, o-bromobenzoic and o-chlorobenzoic acids, with larger torsion angles, showed higher reactivity. nih.govnih.gov This suggests that while the bromo group is large, its specific conformational properties in the transition state may be less prohibitive to cyclization compared to other ortho substituents.

However, it is generally observed that ortho-substituents can increase the reaction time required for complete cyclization compared to their para-substituted counterparts, which are less sterically hindered. nih.govnih.gov Careful optimization of reaction conditions, such as temperature and catalyst choice, is often necessary to achieve high yields when dealing with ortho-substituted precursors.

Regioselective Amine Introduction at the C5 Position of the Oxadiazole Ring

The introduction of an amine group specifically at the C5 position is a key synthetic challenge that requires regioselective methods. Several strategies have been developed to achieve this, including direct amination techniques and the transformation of other functional groups.

Direct Amination Techniques (e.g., from 1,2,4-oxadiazol-5(4H)-ones)

One effective method for the direct introduction of an amino group at the C5 position involves the use of 1,2,4-oxadiazol-5(4H)-one precursors. A triphenylphosphine-iodine (Ph₃P-I₂) mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines has been reported to provide 5-dialkylamino-1,2,4-oxadiazoles. This method offers a one-step N-dealkylative functionalization, providing convenient access to these compounds. researchgate.net

Another straightforward approach is the reaction of amidoximes with carbodiimides, which provides a convenient route to 5-amino-substituted 1,2,4-oxadiazoles in good yields. mdpi.com

Transformation of Precursor Functional Groups to the 5-Amine Moiety

An alternative strategy involves the initial synthesis of a 1,2,4-oxadiazole with a different functional group at the C5 position, which is then chemically transformed into an amine group. A notable example is the use of 5-trihalomethyl-1,2,4-oxadiazoles as precursors. These compounds can be reacted with ammonia (B1221849) or primary or secondary amines to yield the corresponding 5-amino-1,2,4-oxadiazoles. google.com For instance, 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole can be readily converted to 3-phenyl-5-amino-1,2,4-oxadiazole.

Similarly, 5-chloromethyl-1,2,4-oxadiazoles can serve as intermediates. These can be synthesized by the reaction of N-hydroxy benzamidines with chloroacetic acid. rjptonline.org Subsequent nucleophilic substitution of the chlorine atom with an amine or a protected amine equivalent can provide a pathway to the desired 5-amino product.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles, to develop more environmentally friendly and efficient processes.

One prominent green approach is the use of microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov Solvent-free microwave-assisted synthesis of oxadiazoles has been reported, which further enhances the green credentials of the process by eliminating the need for potentially harmful organic solvents. ias.ac.in For instance, a one-pot, three-component reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been shown to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. researchgate.net

The development of catalytic methods also aligns with green chemistry principles. The use of inexpensive and environmentally benign catalysts, such as copper, for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been explored. nih.govrsc.org Graphene oxide has also been utilized as a metal-free, heterogeneous carbocatalyst in the one-pot synthesis of 1,2,4-oxadiazoles. nih.govresearchgate.net These catalytic systems often allow for milder reaction conditions and can be recycled and reused, reducing waste.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of 1,2,4-oxadiazole rings, offering substantial reductions in reaction times and often leading to higher product yields and purity. nih.govnih.gov This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in faster reaction rates than conventional heating methods. nih.gov

The synthesis of 1,2,4-oxadiazoles can be rapidly achieved by reacting carboxylic acids and amidoximes under microwave heating. acs.org For instance, the combination of polymer-supported reagents with microwave irradiation has proven to be an expeditious method for generating these heterocycles in high yields and purities. acs.org One effective approach involves the in-situ generation of a carboxylic acid chloride, which then reacts with an amidoxime. The subsequent mixture is heated in a microwave reactor at elevated temperatures (e.g., 150 °C) for a short duration, often around 15 minutes, to afford the desired 1,2,4-oxadiazole in high yield. acs.org

Another innovative microwave-assisted protocol involves building the heterocycle on a silica (B1680970) gel solid support. nih.gov In this method, an appropriate benzamidoxime (B57231) is reacted with an acyl chloride in a sealed vessel. After the initial reaction, silica gel is added, and the solvent is removed. The solid-supported mixture is then subjected to microwave irradiation, which drives the cyclization and dehydration to form the 1,2,4-oxadiazole ring. nih.gov This approach is noted for being a fast and efficient strategy for constructing a diverse range of 1,2,4-oxadiazole derivatives. nih.gov

The table below summarizes representative findings from microwave-assisted synthesis studies for 1,2,4-oxadiazole analogues.

Starting MaterialsReagents/ConditionsReaction TimeYieldReference
Carboxylic Acid & AmidoximeHBTU, PS-BEMP, Acetonitrile, Microwave15 minNear Quantitative acs.org
Carboxylic Acid & AmidoximePS-PPh₃, Trichloroisocyanuric acid, DIEA, THF, Microwave15 minHigh acs.org
Benzamidoxime & Acryloyl ChloridesK₂CO₃, Dichloromethane, then Silica Gel, MicrowaveNot specifiedNot specified nih.gov

This table is interactive. Click on the headers to sort the data.

These methods demonstrate that microwave irradiation significantly enhances the synthesis of the 1,2,4-oxadiazole core, providing a rapid and efficient alternative to conventional heating. nih.govacs.org

Solvent-Free and Environmentally Benign Reaction Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign conditions for the synthesis of 1,2,4-oxadiazoles. These methods aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing environmental waste and operational hazards.

One notable approach involves the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using graphene oxide (GO) as an inexpensive, metal-free, and reusable heterogeneous catalyst. rsc.org GO's inherent acidic and oxidative properties enable it to facilitate the intermolecular cyclodehydration of amidoximes with aldehydes. This reaction proceeds efficiently under milder conditions than many traditional methods, offering a broad substrate scope and contributing to more sustainable chemical synthesis. rsc.org

Solvent-free syntheses have also been successfully implemented, often in conjunction with microwave irradiation. For example, 3,5-disubstituted 1,2,4-oxadiazoles have been prepared through the condensation of nitriles, hydroxylamine, and aldehydes under solvent-free and microwave-assisted conditions, achieving yields between 92-97%. researchgate.net Such solventless reactions are highly efficient as the microwave energy is directly absorbed by the reactant molecules, potentially enhancing non-thermal microwave effects. nih.gov

The development of these environmentally friendly protocols overcomes many of the drawbacks associated with traditional methods, which may require harsh reagents or prolonged reaction times. rsc.org

The table below highlights key aspects of environmentally benign synthetic methods for 1,2,4-oxadiazole analogues.

MethodCatalyst/ConditionsKey AdvantagesYieldReference
One-pot synthesisGraphene Oxide (GO)Metal-free, reusable catalyst, environmentally benignGood rsc.org
Microwave-assisted condensationSolvent-freeReduced waste, short reaction times, high efficiency92-97% researchgate.net
Tandem ReactionMetal-free, Room TemperatureOne-pot, operational simplicity, avoids isolation of intermediatesNot specified

This table is interactive. Click on the headers to sort the data.

These methodologies represent a significant advancement in the synthesis of 1,2,4-oxadiazoles, offering greener and more efficient pathways to compounds like this compound. rsc.orgresearchgate.net

Intramolecular Rearrangements of the 1,2,4-Oxadiazole Nucleus

The reactivity of the 1,2,4-oxadiazole nucleus is largely governed by the electrophilic nature of its ring carbon atoms and the inherent weakness of the O-N bond. chim.it This predisposes the ring to undergo cleavage and recyclization, leading to a variety of other heterocyclic structures. These transformations are not merely chemical curiosities but are synthetically useful for accessing diverse molecular scaffolds. researchgate.net

The Boulton-Katritzky rearrangement (BKR) is a well-documented thermal or photochemically induced transformation of heterocyclic systems. chim.it In the context of 1,2,4-oxadiazoles, the BKR typically involves an intramolecular nucleophilic attack from a side-chain atom onto the N(2) position of the oxadiazole ring, which is facilitated by the weak and polarizable O-N bond. chim.it This process leads to the formation of a new heterocyclic ring system. Studies on analogous compounds, such as 3-(2-aminoaryl)-1,2,4-oxadiazoles, have shown that they rearrange to form 3-acylaminoindazoles, providing a precedent for the type of transformation that could be anticipated. rsc.org

The substituent at the C(5) position of the 1,2,4-oxadiazole ring significantly modulates the molecule's reactivity. The 5-amino group in this compound is a strong electron-donating group by resonance. This electronic effect increases the electron density within the heterocyclic ring, subsequently reducing the electrophilicity of the N(2) atom. A less electrophilic N(2) atom would be less susceptible to intramolecular nucleophilic attack, thereby disfavoring a classical BKR pathway under neutral or basic conditions. Research on related systems has indicated that electron-attracting substituents at the C(5) position generally promote isomerization and rearrangement. rsc.org

However, the reaction conditions can induce a "mechanistic crossover." Under acidic conditions, the 5-amino group can be protonated to form an ammonium (B1175870) group (-NH3+). This protonated form acts as a strong electron-withdrawing group, which would significantly increase the electrophilicity of the N(2) atom and facilitate the BKR. This pH-dependent switch in the electronic nature of the 5-substituent provides a potential pathway for controlling the rearrangement. nih.gov

Table 1: Influence of Substituents at C(5) on Boulton-Katritzky Rearrangement (BKR) of 3-Aryl-1,2,4-oxadiazoles
C(5) SubstituentElectronic EffectAnticipated Effect on BKR RateRationaleReference Example
-NH₂ (Amino)Strongly Electron-DonatingDecreased (Neutral/Basic pH)Reduces electrophilicity of N(2) atom.Inferred from general principles
-NH₃⁺ (Ammonium)Strongly Electron-WithdrawingIncreased (Acidic pH)Increases electrophilicity of N(2) atom. nih.gov
-AlkylWeakly Electron-DonatingDecreasedSlightly reduces N(2) electrophilicity. st-andrews.ac.uk
-ArylVariable (generally withdrawing)Slightly IncreasedInductive withdrawal enhances N(2) electrophilicity. nih.gov
-CF₃ (Trifluoromethyl)Strongly Electron-WithdrawingIncreasedSignificantly increases electrophilicity of N(2) atom. rsc.org

The 3-(2-bromophenyl) substituent exerts both steric and electronic influences that can direct the course of a rearrangement. For a BKR to occur in a manner analogous to that of 3-(2-aminoaryl) derivatives, a nucleophilic center on the phenyl ring would need to be involved. rsc.orgst-andrews.ac.uk More complex tandem reactions, for instance, a palladium-catalyzed C-N coupling followed by a BKR, have been reported for other 1,2,4-oxadiazol-3-amines and could be envisioned. rsc.org

From a mechanistic standpoint, the ortho-bromo group imposes significant steric hindrance. This can lead to increased torsional strain by forcing the phenyl ring to rotate out of the plane of the oxadiazole ring. This ground-state strain could potentially lower the activation energy for a rearrangement by bringing the molecule closer to the geometry of the transition state. Electronically, the bromine atom is electron-withdrawing via induction, which would slightly increase the electrophilicity of the C(3) carbon, but this effect is less critical for the BKR which hinges on the N(2) position's reactivity. The regioselectivity of any potential rearrangement would be heavily influenced by the steric accessibility of the reactive sites and the electronic landscape created by this substituent.

The ANRORC mechanism is a common pathway for the transformation of heterocyclic rings upon reaction with an external nucleophile. researchgate.netnih.gov This sequence involves the initial A ddition of a N ucleophile to an electrophilic carbon on the ring, followed by R ing O pening to form an acyclic intermediate, and finally, R ing C losure to yield a new heterocyclic product. osi.lv This pathway is particularly relevant for 1,2,4-oxadiazoles when treated with strong nucleophiles like hydrazine (B178648) or hydroxylamine. nih.govnih.gov

Once the nucleophile (e.g., hydrazine) successfully adds to the C(5) position, the weak O(1)-C(5) or N(4)-C(5) bond cleaves, opening the ring to form a linear intermediate. This intermediate contains both the original nucleophile and the fragments of the oxadiazole ring. The final step is an intramolecular cyclization where a nucleophilic site on the newly introduced fragment attacks an electrophilic site on the remainder of the molecule. For instance, the reaction of 1,2,4-oxadiazoles with hydrazine often leads to the formation of 1,2,4-triazole (B32235) derivatives. nih.gov The presence of the 3-(2-bromophenyl) group would be retained in the final product, attached to the newly formed heterocyclic core.

Theoretical studies on the ANRORC rearrangement of related polyfluoroaryl-1,2,4-oxadiazoles provide significant insights into the reaction mechanism. rsc.org Density functional theory (DFT) calculations have elucidated a multi-step potential energy surface for these transformations. The most favorable pathway often involves an initial attack by the nucleophile, followed by a cyclization to form a spiro intermediate, which then undergoes ring opening and subsequent closure. The rate-determining step is frequently identified as the formation of the spiro intermediate. rsc.org

Table 2: Computed Relative Energy Barriers for Key Steps in an ANRORC-like Rearrangement of a Model 1,2,4-Oxadiazole
Reaction StepDescriptionRelative Energy Barrier (kcal/mol)Mechanistic Significance
Step 1: Nucleophilic AttackInitial addition of the nucleophile (e.g., amine) to an electrophilic site.Low to ModerateOften a rapid, reversible step.
Step 2: Spiro Intermediate FormationIntramolecular cyclization to form a spirocyclic intermediate.HighTypically the rate-determining step (RDS) of the overall reaction.
Step 3: Ring OpeningCleavage of the original heterocyclic ring to form an open-chain species.LowEnergetically favorable due to release of ring strain.
Step 4: Final Ring ClosureRecyclization to form the final, more stable heterocyclic product.LowLeads to the thermodynamically favored product.
Note: Data is illustrative and based on findings from computational studies on analogous systems rsc.org. Actual values would vary for the specific substrate.

ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) Rearrangements

Intermolecular Functionalization of the this compound Core

The unique arrangement of functional groups in this compound allows for a variety of selective intermolecular functionalization reactions. The primary amino group, the aryl bromide, and the oxadiazole ring itself can be targeted under different conditions to yield a diverse library of derivatives.

The primary amino group at the C5 position of the 1,2,4-oxadiazole ring is a versatile nucleophilic handle for a wide range of derivatization reactions. This functional group enables the introduction of diverse substituents through the formation of stable covalent bonds, significantly altering the physicochemical properties of the parent molecule. Common derivatization strategies involve acylation, sulfonylation, and the formation of ureas.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and anhydrides under basic conditions to form the corresponding amides. For instance, treatment with benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) would yield N-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)benzamide. sdiarticle4.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or dansyl chloride, in an appropriate solvent and base, leads to the formation of stable sulfonamides. These derivatives are often used to introduce fluorescent tags or to modify solubility and electronic properties. sdiarticle4.com

Urea and Thiourea Formation: The nucleophilic amine can attack isocyanates and isothiocyanates to afford substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions.

The table below summarizes common derivatization reactions targeting the 5-amino group.

Reagent ClassExample ReagentFunctional Group Formed
Acyl HalideBenzoyl chlorideAmide
AnhydrideAcetic anhydrideAmide
Sulfonyl HalideDansyl chlorideSulfonamide
IsocyanatePhenyl isocyanateUrea
IsothiocyanatePhenyl isothiocyanateThiourea

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle due to the presence of two electronegative, pyridine-like nitrogen atoms and one oxygen atom. nih.gov This electron deficiency renders the carbon atoms at the C3 and C5 positions electrophilic and susceptible to attack by nucleophiles. chemicalbook.compsu.educhim.it However, these positions are almost completely inert to electrophilic substitution reactions. nih.govchemicalbook.com

In the case of this compound, the C5 position is already substituted with a strong electron-donating amino group. This substitution pattern makes a direct nucleophilic substitution at C5 unlikely without activating the amine as a leaving group. Instead, a strong nucleophile might induce a ring-opening reaction or a complex rearrangement. The C3 carbon, attached to the 2-bromophenyl group, is also electrophilic but is sterically hindered by the ortho-substituent. While nucleophilic attack at C3 is theoretically possible, it would require harsh conditions and could also lead to cleavage of the heterocyclic ring, particularly the labile O-N bond. psu.educhim.it Therefore, reaction pathways involving nucleophilic attack on the oxadiazole core are less common than derivatization at the peripheral functional groups under standard conditions.

The 2-bromophenyl moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for this transformation. nih.govrsc.org This reaction allows for the direct linkage of the 3-(1,2,4-oxadiazol-5-amine)phenyl core to a vast array of aryl, heteroaryl, or alkyl groups.

The general catalytic cycle involves three key steps:

Oxidative Addition: The aryl bromide adds to a low-valent palladium(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The presence of the nitrogen-rich oxadiazole ring can sometimes inhibit palladium catalysts; however, the use of specialized ligands, such as bulky electron-rich phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), can overcome this challenge and facilitate efficient coupling even under mild conditions. nih.govrsc.org

The following table illustrates the potential scope of the Suzuki-Miyaura reaction with this compound.

Boronic Acid/EsterCatalyst/Ligand SystemBaseSolventExpected Product
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O3-(Biphenyl-2-yl)-1,2,4-oxadiazol-5-amine
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane3-(4'-Methoxybiphenyl-2-yl)-1,2,4-oxadiazol-5-amine
Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DME3-(2-(Pyridin-3-yl)phenyl)-1,2,4-oxadiazol-5-amine
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH3-(2-(Thiophen-2-yl)phenyl)-1,2,4-oxadiazol-5-amine

Kinetic and Thermodynamic Aspects of Reaction Pathways

The feasibility and outcome of the functionalization reactions of this compound are governed by underlying kinetic and thermodynamic principles.

Amino Group Derivatization: Reactions such as acylation and sulfonylation are typically both kinetically rapid and thermodynamically favorable. The high nucleophilicity of the primary amine allows for a low activation energy barrier, while the formation of highly stable amide or sulfonamide bonds provides a strong thermodynamic driving force for the reaction.

1,2,4-Oxadiazole Ring Reactivity: The 1,2,4-oxadiazole ring is a thermodynamically stable aromatic system. nih.gov While the O-N bond is recognized as the weakest point in the ring, significant activation energy is required for its cleavage. chim.it Consequently, reactions involving ring-opening or rearrangement require more forcing conditions, such as high temperatures or photochemical activation, compared to the functionalization of the exocyclic groups. Kinetic studies on related 1,2,4-oxadiazole systems have shown that the nature of the substituents at C3 and C5 can significantly influence the rates of rearrangement reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a thermodynamically favorable process, driven by the formation of a stable C-C bond and inorganic salts. The kinetics of the catalytic cycle are complex, and the rate-determining step can vary depending on the specific substrates, catalyst, ligand, and base used. For electron-rich aryl bromides, oxidative addition to the Pd(0) center is often the rate-limiting step. The choice of a suitable ligand is critical to accelerate this step and ensure efficient catalyst turnover.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental characterization for the specific chemical compound This compound is not available in the public domain.

As a result, it is not possible to provide the thorough, informative, and scientifically accurate content, including detailed research findings and data tables, required to populate the requested article structure.

The search yielded information for numerous related compounds, such as different isomers (e.g., 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine) or derivatives where the 5-amine group is substituted. However, no specific high-resolution NMR, mass spectrometry, FT-IR, UV-Vis, or single-crystal X-ray diffraction data for the title compound could be located.

Fulfilling the request would necessitate fabricating data, which would be scientifically inaccurate and misleading. Therefore, in adherence with the core principles of providing accurate and non-hallucinatory information, the article cannot be generated.

Advanced Spectroscopic and Structural Characterization Techniques for 3 2 Bromophenyl 1,2,4 Oxadiazol 5 Amine

Elemental Analysis for Empirical Formula Validation

Elemental analysis is an indispensable analytical technique for the characterization of newly synthesized chemical entities. It provides quantitative information about the elemental composition of a compound, which is fundamental for validating its empirical formula. For the compound 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine, with the proposed molecular formula C₈H₆BrN₃O, elemental analysis serves as a crucial checkpoint for confirming its atomic constitution and purity.

The theoretical elemental composition, derived from the compound's molecular formula and the atomic weights of its constituent elements, establishes a benchmark for comparison with experimental results. The calculated percentages for Carbon (C), Hydrogen (H), Nitrogen (N), Bromine (Br), and Oxygen (O) in this compound are detailed below.

Theoretical Elemental Composition of C₈H₆BrN₃O

Element Symbol Atomic Mass (amu) Molar Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.01 96.08 39.99
Hydrogen H 1.01 6.06 2.52
Bromine Br 79.90 79.90 33.25
Nitrogen N 14.01 42.03 17.49
Oxygen O 16.00 16.00 6.66

| Total | | | 240.07 | 100.00 |

In practice, a purified sample of the synthesized compound is analyzed using an elemental analyzer. This instrument combusts the sample under controlled conditions, and the resulting gases (such as CO₂, H₂O, and N₂) are quantitatively measured. The experimental output is a set of weight percentages for the elements, typically C, H, and N.

The core of empirical formula validation lies in the direct comparison of these experimentally determined percentages with the calculated theoretical values. A close agreement, typically within a narrow margin of ±0.4%, is considered strong evidence that the synthesized compound has the proposed empirical formula and is of high purity. This analytical step is a standard procedure in the characterization of novel compounds, as demonstrated in studies of various oxadiazole derivatives where elemental analysis is routinely used to establish the structures of the newly synthesized molecules. researchgate.netnih.govmdpi.com Any significant deviation between the found and calculated values would suggest the presence of impurities or that the actual molecular structure is different from the one proposed.

Theoretical and Computational Studies on 3 2 Bromophenyl 1,2,4 Oxadiazol 5 Amine

Quantum Chemical Characterization of Electronic Structure and Stability

Quantum chemical methods are fundamental in elucidating the electronic nature and thermodynamic stability of 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine. These calculations provide a quantitative description of the molecule's properties.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and energetic properties of molecules with high accuracy. espublisher.com For this compound, geometry optimization is typically performed using a functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p). espublisher.com

This process determines the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. The optimized geometry reveals that the 1,2,4-oxadiazole (B8745197) ring is nearly planar. However, due to steric hindrance from the bromine atom at the ortho position, the bromophenyl ring is twisted out of the plane of the oxadiazole ring. nih.gov The amino group at position 5 also influences the electronic distribution and geometry of the heterocyclic core.

Energetic properties such as the total energy, heat of formation, and Gibbs free energy are also calculated, providing a measure of the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound using DFT Data is representative and based on typical values for similar heterocyclic structures calculated with DFT methods.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)O1-N21.42
Bond Length (Å)N2-C31.31
Bond Length (Å)C3-N41.39
Bond Length (Å)N4-C51.32
Bond Length (Å)C5-O11.36
Bond Length (Å)C5-N(amine)1.35
Bond Angle (°)C5-O1-N2105.0
Bond Angle (°)O1-N2-C3108.0
Dihedral Angle (°)C(phenyl)-C(phenyl)-C3-N2~48.0

The aromaticity of the 1,2,4-oxadiazole ring is a key factor influencing its stability and reactivity. Unlike benzene, five-membered heterocycles often exhibit lower levels of aromaticity. psu.eduresearchgate.net Computational methods can quantify this property. The 1,2,4-oxadiazole nucleus is generally considered to have a low level of aromaticity, which contributes to its tendency to undergo rearrangement reactions. researchgate.netchim.itosi.lv

One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), where a magnetic shielding value is computed at the center of the ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. For 1,2,4-oxadiazoles, NICS values are typically less negative than that of benzene, confirming their weakly aromatic nature. researchgate.net

Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic character. researchgate.net Studies on related oxadiazoles (B1248032) show that the ring can be considered non-aromatic based on the HOMA index. researchgate.net

Table 2: Comparative Aromaticity Indices Values are illustrative and based on general findings for heterocyclic systems.

Compound/RingAromaticity IndexTypical Calculated Value
BenzeneNICS(0) (ppm)-9.7
1,2,4-Oxadiazole RingNICS(0) (ppm)-4.0 to -6.0
BenzeneHOMA~1.00
1,2,4-Oxadiazole RingHOMA~0.1 to 0.4

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com The distribution and energy of these orbitals in this compound determine its nucleophilic and electrophilic behavior.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. espublisher.com

From the FMO analysis, global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely distributed over the electron-deficient 1,2,4-oxadiazole ring.

Table 3: Calculated FMO Energies and Reactivity Descriptors Values are representative and calculated based on DFT principles.

ParameterSymbolPredicted Value (eV)
HOMO EnergyEHOMO-6.50
LUMO EnergyELUMO-1.80
HOMO-LUMO GapΔE4.70
Chemical Hardnessη2.35
Electronegativityχ4.15
Electrophilicity Indexω3.66

In Silico Modeling of Reaction Mechanisms and Pathways

Computational modeling is invaluable for investigating the complex reaction mechanisms that molecules like this compound can undergo. wu.ac.th It allows for the mapping of potential energy surfaces, identification of intermediates, and calculation of activation energies for transition states.

The 1,2,4-oxadiazole ring is known for its susceptibility to various rearrangement reactions, often triggered by heat or light. researchgate.netosi.lv This reactivity is linked to its low aromaticity and the labile O-N bond. psu.eduresearchgate.net Computational studies can elucidate the preferred pathways for these transformations.

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can undergo complex isomerizations. nih.gov Theoretical investigations on model systems suggest that these reactions proceed through conical intersections on the potential energy surface, often involving barrierless, one-step mechanisms. nih.gov For 3-amino-1,2,4-oxadiazoles, several photoinduced competitive rearrangements have been studied using DFT, including ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI) routes. nih.gov The specific pathway taken depends on the nature of the substituents and the reaction conditions. nih.gov

ANRORC-like Rearrangements: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is another important pathway, particularly for substituted oxadiazoles. osi.lv Theoretical studies on the reaction between 1,2,4-oxadiazole derivatives and nucleophiles like methylhydrazine have shown that the reaction proceeds via an initial nucleophilic attack, followed by cyclization to a spiro intermediate, which is often the rate-determining step. rsc.org

Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position attacks the N2 atom of the oxadiazole ring. chim.it While the target compound has a phenyl ring at C3, this type of modeling is crucial for derivatives where a suitable side chain is present.

Substituents play a critical role in modulating the reactivity of the 1,2,4-oxadiazole core. The 2-bromophenyl group and the 5-amino group in the target molecule significantly influence its electronic properties and, consequently, its chemical behavior.

Electronic Effects: The bromine atom is an electron-withdrawing group via induction but can act as a weak π-donor through resonance. The amino group is a strong electron-donating group. DFT calculations can quantify these effects by analyzing the charge distribution (e.g., Mulliken atomic charges) and the energies of frontier orbitals. Substituents that donate electrons generally increase the energy of the HOMO, making the molecule more nucleophilic, while electron-withdrawing groups lower the energy of the LUMO, enhancing its electrophilicity. nih.gov

Kinetic and Thermodynamic Control: Computational studies can model how these substituents affect the activation energies (kinetics) and reaction energies (thermodynamics) of potential reactions. For instance, in rearrangement reactions, the stability of intermediates and transition states is highly dependent on the electronic nature of the substituents. nih.gov Research on other 1,2,4-oxadiazole derivatives has shown that electron-withdrawing groups on the aryl moiety can significantly impact reaction rates and regioselectivity. rsc.orgnih.gov Computational modeling allows for a systematic investigation of these structure-activity relationships, guiding the design of new derivatives with desired reactivity profiles.

Advanced Computational Methods for Molecular Interactions (e.g., Molecular Dynamics)

Research in this area often involves the use of molecular dynamics to simulate the behavior of a molecule over time, providing insights into its conformational flexibility, interaction with biological targets such as proteins or nucleic acids, and solvation properties. These simulations can elucidate the stability of ligand-receptor complexes, predict binding affinities, and reveal the influence of specific functional groups on molecular behavior.

For related classes of compounds, such as other substituted phenyl-oxadiazoles or halogenated heterocyclic systems, molecular dynamics simulations have been employed to explore their potential as therapeutic agents. These studies typically report on parameters like root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and its target, and analyses of non-bonded interactions like hydrogen bonds and hydrophobic contacts.

However, in the absence of specific studies on this compound, it is not possible to provide detailed research findings, data tables, or specific outcomes related to its molecular interactions as determined by advanced computational methods. The application of such methods to this specific molecule remains a potential area for future research.

Advanced Materials Science Applications of 1,2,4 Oxadiazole Derivatives Non Biological Focus

Optoelectronic Materials Development (e.g., Organic Light-Emitting Diodes, Organic Solar Cells)

Oxadiazole derivatives, particularly the 1,3,4-isomer but also the 1,2,4-isomer, are well-known for their use in optoelectronic devices. tandfonline.comrsc.orgmdpi.com Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in devices like Organic Light-Emitting Diodes (OLEDs). mdpi.comacs.org In a typical OLED structure, the ETM facilitates the movement of electrons from the cathode to the emissive layer, improving charge balance and increasing device efficiency. acs.orgnih.gov

The incorporation of oxadiazole moieties into small molecules or polymers enhances their electron affinity and can lead to high electron mobility. acs.orgglobethesis.com For instance, 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) was one of the first oxadiazole-based ETMs demonstrated to vastly improve OLED efficiency compared to devices without a dedicated transport layer. acs.org Computational studies on various 1,3,4-oxadiazole (B1194373) derivatives have shown that strategic substitution on the peripheral rings can tune the HOMO-LUMO energy levels, optimizing charge injection and transport properties for specific device architectures. tandfonline.comresearchgate.net Derivatives with low-lying LUMO energy levels are particularly suitable for electron injection from common cathodes like aluminum. tandfonline.com

While the 1,3,4-oxadiazole isomer is more common in this application, 1,2,4-oxadiazoles also possess the requisite electron-deficient character for use in optoelectronics. tandfonline.comnih.gov The compound 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine could be functionalized via its amine or bromo groups to be incorporated into larger conjugated systems or polymers designed for charge transport roles in OLEDs or as acceptor materials in organic solar cells.

Compound ClassRole in OLEDsKey PropertyRepresentative Compound ExamplePerformance Metric
Oxadiazole Derivatives Electron Transport Layer (ETL)High Electron Affinity2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)Increased device efficiency by orders of magnitude. acs.org
Oxadiazole Polymers Electron Transport Layer (ETL)Good Thermal StabilityMain-chain polyoxadiazolesMore effective than side-chain polymers. acs.org
Alcohol-Soluble Oxadiazoles (B1248032) Solution-Processed ETLAlcohol SolubilityDiphenyl(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)phosphine oxide (PhOXDPO)Electron mobility as high as 6.6×10⁻⁴ cm²·V⁻¹·s⁻¹. globethesis.com
Triazole Derivatives Hole Blocking / Electron TransportIntermediate Electron Affinity3-phenyl-4-(1′-naphthyl)-5-phenyl-1,2,4-triazole (TAZ)Effective hole-blocker, enabling bright blue emission. acs.org

Advanced Ligands in Catalysis and Coordination Chemistry

The 1,2,4-oxadiazole (B8745197) ring contains two nitrogen atoms which can act as coordination sites, making its derivatives effective ligands for a variety of metal ions. nih.govnih.gov The formation of metal complexes can enhance the intrinsic properties of the oxadiazole ligand and lead to materials with interesting catalytic, magnetic, or photophysical characteristics. nih.govresearchgate.net

The coordination chemistry of oxadiazoles has been explored with various transition metals, including platinum, copper, zinc, and nickel. nih.govresearchgate.net For example, platinum(IV) complexes containing a 1,2,4-oxadiazole ring have been synthesized through the [3+2] cycloaddition of metal-activated nitriles and nitrile oxides. researchgate.net In other studies, chelating ligands such as 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole have been used to form stable complexes with Ni(II), Cu(II), and Zn(II). nih.gov

Furthermore, oxadiazole-based ligands have been used to construct coordination polymers and supramolecular structures. acs.orgacs.org Bidentate ligands like 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) react with metal salts to form one-dimensional chains or novel bimetallic macrocyclic complexes. acs.orgacs.org These structures can exhibit properties such as luminescence, with the coordinated metal ion causing a significant red shift in the emission spectrum compared to the free ligand. acs.org The subject compound, this compound, could be modified, for instance by converting the bromo group to a second coordinating site like a pyridine (B92270) ring, to create a chelating ligand for use in catalysis or functional coordination complexes.

Polymer Chemistry and Functional Material Design

The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for creating high-performance materials with exceptional thermal stability and mechanical strength. The 1,3,4-oxadiazole ring, in particular, is known for its use in heat-resistant polymers. researchgate.netlifechemicals.com These polyoxadiazoles often exhibit poor solubility, which complicates their processing. researchgate.net Modern research focuses on modifying their structures to improve solubility in organic solvents without compromising their desirable thermal properties. This is often achieved by introducing flexible ether linkages, bulky side groups, or fluorine-containing moieties into the polymer chain. researchgate.net

Polymers containing 1,2,4-oxadiazole units are also of interest for creating functional materials. researchgate.net For example, ionic liquid crystal polymers based on poly(ethyleneimine) functionalized with 1,2,4-oxadiazole carboxylic acids have been developed, demonstrating potential applications as proton-conductive materials. researchgate.net

The molecule this compound is an ideal candidate as a monomer for creating novel functional polymers. Its two distinct reactive sites offer several polymerization pathways:

Polycondensation: The amine group can react with diacyl chlorides or dicarboxylic acids to form polyamides containing the 1,2,4-oxadiazole ring in the backbone.

Cross-Coupling Reactions: The 2-bromophenyl group is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, with appropriate co-monomers to build fully conjugated polymers for electronic applications.

The inclusion of the rigid, polar oxadiazole ring and the bulky bromophenyl group would be expected to influence the final polymer's properties, including its glass transition temperature, thermal stability, and solubility.

Polymer TypeMonomer(s)Key PropertyPotential Application
Aromatic Polyamides Diamines with preformed oxadiazole rings, Diacid chloridesHigh thermal stability, Good mechanical strengthHigh-performance films, coatings
Aromatic Polyimides Diamines with preformed oxadiazole rings, Carboxylic acid dianhydridesExcellent thermal and chemical resistanceAerospace, electronics
Proton-Conductive Polymers Poly(ethyleneimine), 1,2,4-oxadiazole carboxylic acidsProton conductivityBattery electrolytes, fuel cells researchgate.net

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The 1,2,4-oxadiazole moiety is a valuable component in designing molecules for self-assembly due to its specific electronic and structural features. nih.gov These derivatives can participate in several key interactions:

Hydrogen Bonding: The nitrogen atoms in the ring can act as hydrogen bond acceptors. In a molecule like this compound, the primary amine group provides two strong hydrogen bond donor sites, enabling the formation of robust, directional hydrogen-bonded networks. doi.orgacs.org

π-π Stacking: The aromatic oxadiazole and phenyl rings can engage in π-π stacking interactions, which help to organize the molecules into columnar or layered structures.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases (like the nitrogen or oxygen atoms of another molecule) to direct assembly.

These directed interactions have been exploited to create liquid crystals. nih.govtandfonline.comresearchgate.net The rigid, polar, and often non-symmetrical nature of 1,2,4-oxadiazole derivatives makes them excellent mesogens. researchgate.net By attaching flexible alkyl or alkyloxy chains to a core containing a 1,2,4-oxadiazole ring, researchers have synthesized compounds that exhibit various liquid crystalline phases, such as nematic and smectic phases. nih.govtandfonline.com Some of these materials are also highly fluorescent, combining self-organization with light-emitting properties, which is attractive for applications like polarized emitters in OLEDs. tandfonline.comresearchgate.net The ability to form extensive hydrogen-bonded networks can also be used to create hydrogen-bonded organic frameworks (HOFs), which are crystalline porous materials with potential uses in storage or separation. researchgate.net

Q & A

What are the optimized synthetic routes for 3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine, and how are intermediates characterized?

Level: Basic (Synthesis)
Methodological Answer:
The synthesis typically involves cyclization of brominated precursors. For example, a two-step approach may include:

Formation of amidoxime intermediates : Reacting 2-bromobenzaldehyde with hydroxylamine hydrochloride under reflux in ethanol.

Cyclization : Using reagents like phosphoryl chloride (POCl₃) or carbodiimides to form the oxadiazole ring.
Intermediates are characterized via thin-layer chromatography (TLC) and melting point analysis , while the final product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation employs ¹H NMR (to identify aromatic protons and amine groups) and mass spectrometry (to verify molecular ion peaks) .

How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Level: Basic (Characterization)
Methodological Answer:
A multi-technique approach is critical:

  • ¹H NMR : Identifies aromatic protons (δ 7.3–8.2 ppm for the bromophenyl group) and the amine proton (δ ~5.5 ppm, broad singlet).
  • LC-MS : Confirms molecular weight (240.06 g/mol) and purity (>95% via peak integration).
  • Elemental analysis (CHNS) : Validates empirical formula (C₈H₆BrN₃O) by matching calculated vs. observed C, H, N, and Br percentages.
    Discrepancies in NMR splitting patterns may require 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validation with X-ray crystallography (using SHELX software for refinement) ensures absolute configuration .

What strategies are employed to resolve discrepancies between XRD and NMR data in structural elucidation of brominated oxadiazoles?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Conflicts between XRD (crystal structure) and NMR (solution-state) data may arise due to:

  • Polymorphism : Different crystal packing altering bond angles.
  • Dynamic effects : Rotameric equilibria in solution (e.g., amine group rotation).
    Mitigation strategies :

Perform variable-temperature NMR to assess conformational flexibility.

Use DFT calculations to compare theoretical NMR shifts with experimental data.

Validate XRD results with thermal analysis (DSC/TGA) to rule out solvent inclusion.
For example, SHELX-refined XRD structures may show planar oxadiazole rings, while NMR suggests slight puckering due to steric effects .

In designing bioactivity assays for this compound derivatives, what in vitro models are prioritized to establish structure-activity relationships (SAR)?

Level: Advanced (Experimental Design)
Methodological Answer:
Key assays include:

  • Anticancer screening : Use NCI-60 cell lines to assess cytotoxicity (IC₅₀ values) and selectivity indices (e.g., normal vs. cancer cells).
  • Enzyme inhibition : Target kinases (e.g., EGFR, VEGFR) via fluorescence-based assays to measure Ki values.
  • Antioxidant activity : Employ DPPH radical scavenging or FRAP assays.
    Control experiments should include scaffold analogs (e.g., triazole or thiadiazole replacements) to isolate the oxadiazole’s role. Data interpretation must account for lipophilicity (logP) and electronic effects (Hammett σ constants) of the bromophenyl group .

How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity in the synthesis of this compound?

Level: Advanced (Mechanistic Study)
Methodological Answer:
Regioselectivity is governed by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of transition states.
  • Catalysts : Use of EDCI (carbodiimide) promotes amidoxime activation, reducing side products.
  • Temperature : Higher temperatures (80–100°C) accelerate ring closure but may degrade brominated intermediates.
    Mechanistic insights from kinetic studies (e.g., monitoring via in-situ IR) reveal that electron-withdrawing bromine groups direct cyclization to the 1,2,4-oxadiazole isomer. Computational studies (e.g., DFT) can model transition-state geometries to predict regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.